molecular formula C6H13N3O3 B109559 Argininic acid CAS No. 157-07-3

Argininic acid

Cat. No. B109559
CAS RN: 157-07-3
M. Wt: 175.19 g/mol
InChI Key: BMFMQGXDDJALKQ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Argininic acid, also known as L-Argininic Acid, is a guanidino compound . It is an organonitrogen compound and an organooxygen compound, functionally related to a delta-amino acid . It is an α-amino acid that is used in the biosynthesis of proteins . Arginine, an amino acid obtainable by hydrolysis of many common proteins, plays an important role in mammals in the synthesis of urea .


Synthesis Analysis

Arginine is a conditionally essential amino acid for adult mammals, serving as one of the building blocks for proteins and peptides synthesis . The response to dietary changes and the response to hormones seem to be largely coordinated through transcriptional regulation of the argininosuccinate synthase gene (ASS1) .


Molecular Structure Analysis

The molecular formula of Argininic acid is C6H13N3O3 . The average mass is 175.186 Da and the monoisotopic mass is 175.095688 Da .

Scientific Research Applications

Metabolic Flexibility and Biological Roles

Argininic acid, commonly referred to as arginine, is a metabolically flexible amino acid with significant roles in various biological processes. It plays a crucial role in protein synthesis and the detoxification of ammonia. Arginine is involved in the production of biologically active compounds such as creatine, nitric oxide, ornithine, glutamate, agmatine, citrulline, and polyamines. It has been studied for its role in treating conditions like tumorigenesis, asthma, gastric issues, erectile dysfunction, apoptosis, melanoma, and congestive heart failure. Its ability to produce nitric oxide has applications in age prevention and hair loss. Arginine also serves as a precursor of creatine, with ergogenic potential, and is used to increase endogenous growth hormone, improving physical performance (Meshram & Srivastava, 2015).

Role in Microbial Metabolic Engineering

In microbial metabolic engineering, arginine has been a focal point for enhanced industrial production. Research spanning over six decades has focused on using microorganisms for improved arginine production. This involves strategies like random mutagenesis for increased tolerance and productivity, and the application of systems metabolic engineering to construct genetically defined microorganisms for arginine overproduction (Shin & Lee, 2014).

Arginine Beyond Protein Synthesis

Arginine's role extends beyond protein synthesis, serving as a precursor for urea, nitric oxide, polyamines, proline, glutamate, creatine, and agmatine. Its metabolic pathways are complex and have implications for gene expression, particularly genes involved in arginine metabolism (Morris, 2006).

Biotechnology and Protein Purification Applications

In biotechnology, arginine aids in protein purification and formulations. It acts as a solvent additive for protein purification and as an excipient in protein formulations. Its role in enhancing protein stability and assisting in the refolding of recombinant proteins is significant (Arakawa et al., 2007).

Arginine in Cancer Treatment

Arginine's importance in cancer treatment is underscored by its role in tumorigenesis, with specific emphasis on the enzyme argininosuccinate synthetase (ASS1). The downregulation of ASS1 in tumors results in arginine auxotrophy, creating a dependency on extracellular arginine for growth. Targeting this dependency through arginine-lowering drugs has shown promise in clinical trials (Delage et al., 2010).

Arginine and Endothelial Function

In the context of endothelial function and vascular tone, arginine plays a functional role in regulating endothelial function. Studies have analyzed its effects on conditions like hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus (Gambardella et al., 2020).

Role in Protein Stabilization Against Aggregation

Arginine is used to stabilize proteins against aggregation, especially in protein refolding processes. Its mechanism involves slowing protein-protein association reactions and thus enhancing protein stability (Baynes et al., 2005).

Safety And Hazards

Argininic acid is a uremic toxin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease, and cardiovascular disease . It is recommended to handle Argininic acid in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Arginine metabolism and its role in health and disease are areas of active research. Two arginine metabolites, the methylated arginine asymmetric dimethylarginine (ADMA) and the arginine analogue homoarginine, have been increasingly studied in regard to their potential role in risk stratification and in the identification of novel therapeutic targets . The use of Arginine as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h4,10H,1-3H2,(H,11,12)(H4,7,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFMQGXDDJALKQ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)O)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)O)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166175
Record name Argininic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Argininic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Argininic acid

CAS RN

157-07-3
Record name (2S)-5-[(Aminoiminomethyl)amino]-2-hydroxypentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Argininic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Argininic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARGININIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/696RG5CG8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Argininic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Argininic acid
Reactant of Route 2
Reactant of Route 2
Argininic acid
Reactant of Route 3
Reactant of Route 3
Argininic acid
Reactant of Route 4
Argininic acid
Reactant of Route 5
Argininic acid
Reactant of Route 6
Argininic acid

Citations

For This Compound
597
Citations
A Borman, TR Wood, HC Black… - Journal of Biological …, 1946 - cabdirect.org
The growth of rats was studied on diets incorporating mixtures of highly purified amino-acids and vitamins. Growth proceeded moderately well in the absence of arginine. Much better …
Number of citations: 191 www.cabdirect.org
A Hunter, HE Woodward - Biochemical Journal, 1941 - ncbi.nlm.nih.gov
… the hydrolysis of argininic acid; but … argininic acid. With this conclusion our own experience is in complete conformity. In the present paper the action of arginase upon argininic acid is …
Number of citations: 26 www.ncbi.nlm.nih.gov
D Delwing-de Lima, S Sasso, L Dalmedico… - Experimental and …, 2017 - Elsevier
… We, herein, investigated the in vitro effects of argininic acid on … the effects elicited by argininic acid on the parameters tested. … C in the presence of argininic acid at final concentrations of …
Number of citations: 6 www.sciencedirect.com
T Cupido, J Spengler, K Burger, F Albericio - Tetrahedron letters, 2005 - Elsevier
… To the best of our knowledge, the conversion of arginine into argininic acid reported here constitutes the first example of temporary N δ -nitrosyl protection of the guanidino moiety to …
Number of citations: 7 www.sciencedirect.com
K Felix, H Muller - Hoppe-Seyler's Zeitschrift fur physiologische …, 1936 - cabdirect.org
Argininic acid was given to rabbits, dogs and also to cases of pseudohypertrophic muscular dystrophy, myasthenia and diabetes. In the animals and in the dystrophic subjects an …
Number of citations: 1 www.cabdirect.org
B Marescaua, IA Qureshi, P De Deyn, J Letarte… - Clinica chimica acta, 1985 - Elsevier
… The values for N-cu-acetylarginine and argininic acid are markedly decreased after a low-… and argininic acid in cerehrospinal fluid of the two patients. Only in patient FFL, treated with a …
Number of citations: 82 www.sciencedirect.com
B Marescau, PP De Deyn, A Lowenthal, IA Qureshi… - Pediatric …, 1990 - nature.com
… -keto-6-guanidinovaleric acid, argininic acid, and Na-acetylarginine … , a-keto-6-guanidinovaleric acid, argininic acid, and Na-… -6-guanidinovaleric acid and argininic acid of all the studied …
Number of citations: 72 www.nature.com
PP De Deyn, B Marescau, RL Macdonald - Epilepsy research, 1991 - Elsevier
… To our knowledge, the epileptogenicity of argininic acid has not been studied. Arginine did not alter the electroencephalogram after application to the sensory-motor cortex in rabbits at a …
Number of citations: 45 www.sciencedirect.com
PP De Deyn, P Robitaille, M Vanasse, IA Qureshi… - Nephron, 1995 - karger.com
… Sensory and motor nerve conduction studies showed few abnormalities apart from a significant correla tion between argininic acid concentration or guanidine levels and the peroneal …
Number of citations: 34 karger.com
AT de Souza Wyse, CS Bavaresco, MEK Hagen… - Brain research, 2001 - Elsevier
… effects of arginine, N-acetylarginine, argininic acid and homoarginine on some oxidative stress … In turn, argininic acid inhibited all enzyme activities, and its main action was also directed …
Number of citations: 36 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.